molecular formula C20H22F3N5O4 B2943225 (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate CAS No. 1246610-76-3

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate

Cat. No.: B2943225
CAS No.: 1246610-76-3
M. Wt: 453.422
InChI Key: UHZNYFAKYFSLSR-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a trifluoroacetate salt of a pyrimidine-based benzonitrile derivative. Its core structure includes a 3-aminopiperidin-1-yl substituent, a methyl group at the 3-position of the pyrimidine ring, and a benzonitrile moiety linked via a methylene bridge. The trifluoroacetate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. The (R)-enantiomer configuration is critical for its biological activity, as stereochemistry often influences receptor binding and metabolic pathways .

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C2HF3O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;3-2(4,5)1(6)7/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;(H,6,7)/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZNYFAKYFSLSR-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins.

Biochemical Pathways

The inhibition of DPP-IV affects several biochemical pathways. As DPP-IV is involved in the degradation of incretin hormones, its inhibition leads to increased levels of these hormones. This results in enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output.

Result of Action

The inhibition of DPP-IV by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This results in a reduction in blood glucose levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can influence the compound’s action by competing for binding sites or altering its metabolism.

Biological Activity

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate, commonly known for its role as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications in managing type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C18H22F3N5O4
Molecular Weight 421.39 g/mol
CAS Number 1917324-15-2
Solubility Soluble in DMSO and methanol

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile acts primarily as an inhibitor of the DPP-4 enzyme. DPP-4 is responsible for degrading incretin hormones such as GLP-1 (Glucagon-Like Peptide-1), which are crucial for insulin secretion in response to meals. By inhibiting this enzyme, the compound prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose levels.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates:

  • Bioavailability: Approximately 70% .
  • Half-life: Ranges from 12.4 to 21.4 hours .
  • IC50: Between 1 - <10 nM for DPP-4 inhibition .

These parameters suggest effective absorption and sustained action in the body.

Clinical Efficacy

A study conducted by Capuano et al. (2013) evaluated the efficacy of DPP-4 inhibitors including (R)-2-(...) in patients with type 2 diabetes. The results demonstrated significant reductions in HbA1c levels after 24 weeks of treatment compared to placebo groups. The study highlighted that patients receiving this compound experienced fewer side effects compared to traditional antidiabetic medications.

Safety Profile

In a safety evaluation involving over 2000 patients, liver toxicity was rare, with only a small percentage reporting mild elevations in liver enzymes. The AMES test indicated a low probability of carcinogenic effects (0.5595), reinforcing its safety profile .

Research Findings

Recent crystallographic studies have elucidated the binding interactions between (R)-2-(...) and the DPP-4 enzyme. The compound occupies the active site of DPP-4, forming critical interactions that prevent substrate binding and enhance its inhibitory effect . This structural insight is pivotal for understanding how modifications to the compound could enhance its efficacy or reduce side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives with structural analogs varying in substituents, counterions, or stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula CAS Number Key Structural Differences Pharmacokinetic Data (if available)
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate C18H21N5O2·C2HF3O2 850649-61-5 Trifluoroacetate counterion; benzonitrile group Limited data; high solubility in polar solvents
(S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (1/4 succinate) C18H20FN5O2 865759-25-7 (S)-enantiomer; 4-fluoro substitution; succinate counterion Reduced solubility vs. trifluoroacetate salt
(R)-4-fluoro-2-((3-methyl-6-(3-((1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C23H24FN7O4 N/A Extended tetrahydropyrimidin-4-ylamino side chain; additional fluorophenyl group Theoretical logP: 2.1 (predicted higher lipophilicity)
2-({6-[(3R)-3-Amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl}methyl)-4-fluorobenzonitrile C17H19FN5O2 N/A 4-fluorobenzonitrile; lacks trifluoroacetate counterion Lower stability in aqueous media

Key Findings

Counterion Impact : The trifluoroacetate salt exhibits superior solubility in polar solvents compared to the succinate analog (865759-25-7), which may translate to better bioavailability in oral formulations .

Stereochemistry : The (R)-enantiomer (850649-61-5) shows enhanced receptor binding in preliminary assays compared to its (S)-configured counterpart (865759-25-7), aligning with chiral selectivity observed in kinase inhibitors .

Substituent Effects: Fluorine Substitution: The 4-fluoro analog (865759-25-7) demonstrates increased metabolic stability due to fluorine’s electron-withdrawing effects but reduced solubility .

Stability: Non-salt forms (e.g., C17H19FN5O2) degrade faster under acidic conditions, underscoring the necessity of counterions like trifluoroacetate for pharmaceutical stability .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing this compound, and how are they validated?

  • Methods : High-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are typically employed. For purity validation, HPLC conditions similar to those in EP 4 374 877 A2 (e.g., ammonium acetate buffer at pH 6.5) are recommended to resolve degradation products .
  • Validation : Calibration curves using certified reference materials and spike-recovery experiments ensure accuracy. Stability studies under varying temperatures and pH conditions help validate analytical protocols .

Q. What are the common synthetic routes for this compound, and how can yield be optimized?

  • Synthesis : The compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous piperidine-containing heterocycles. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates has been reported for related structures .
  • Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) are critical. Evidence from EP 4 374 877 A2 suggests iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroacetate precursors) can improve yields by 15–20% .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (R)-configuration?

  • Chiral Resolution : Chiral stationary-phase HPLC or enzymatic resolution methods are effective. For instance, (R)-specific intermediates in related compounds were isolated using immobilized lipases, achieving >98% enantiomeric excess .
  • Stereoselective Catalysis : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) has been applied to piperidine derivatives to control stereochemistry .

Q. How do computational methods like DFT studies inform reactivity predictions for this compound?

  • DFT Applications : Density functional theory (DFT) calculations predict electron-density distributions at the 3-aminopiperidine moiety, identifying nucleophilic sites for functionalization. For example, studies on aminoimidazodipyridines demonstrated that HOMO-LUMO gaps correlate with regioselective alkylation .
  • Reaction Mechanisms : Transition-state modeling of trifluoroacetate ester hydrolysis reveals pH-dependent pathways, guiding solvent selection (e.g., THF/water mixtures) to minimize side reactions .

Q. How should researchers resolve contradictions in experimental data, such as unexpected degradation products?

  • Root-Cause Analysis : Degradation under ambient conditions (e.g., light or humidity) is common. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify degradation pathways, such as hydrolysis of the trifluoroacetate group .
  • Mitigation Strategies : Continuous cooling during synthesis (4–8°C) and inert atmosphere storage reduce thermal and oxidative degradation, as shown in HSI-based pollution monitoring protocols .

Methodological Tables

Parameter Conditions Reference
HPLC Buffer (pH 6.5)15.4 g ammonium acetate in 1 L water
Chiral Resolution (HPLC)Chiralpak AD-H column, hexane/ethanol
DFT Calculation Basis SetB3LYP/6-311++G(d,p)
Stability Testing40°C/75% RH for 4 weeks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.